molecular formula C9H10Cl2F3NO B018642 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride CAS No. 127337-60-4

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

Cat. No.: B018642
CAS No.: 127337-60-4
M. Wt: 276.08 g/mol
InChI Key: CMZBQUWICURDCD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO.ClH/c1-6-7(4-10)14-3-2-8(6)15-5-9(11,12)13;/h2-3H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZBQUWICURDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584470
Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine--hydrogen chloride (1/1)
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Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127337-60-4
Record name Pyridine, 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)-, hydrochloride (1:1)
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Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
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Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine--hydrogen chloride (1/1)
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Record name 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (1:1)
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Record name 2-(CHLOROMETHYL)-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE HYDROCHLORIDE
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Preparation Methods

Formation of the Pyridine Core with Trifluoroethoxy and Methyl Substituents

The trifluoroethoxy group is typically introduced via nucleophilic aromatic substitution. A hydroxyl group at position 4 of the pyridine ring reacts with 2,2,2-trifluoroethylating agents such as trifluoroethyl bromide or iodide under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates this substitution at elevated temperatures (80–100°C). Concurrently, the methyl group at position 3 is often pre-installed in the starting material, such as in 3-methyl-4-hydroxypyridine derivatives, to avoid regioselectivity challenges.

Chlorination of the Hydroxymethyl Group

The chlorination step converts a hydroxymethyl intermediate into the target chloromethyl group. Two primary methods dominate industrial workflows:

Thionyl Chloride (SOCl₂) Method

Thionyl chloride is a traditional chlorinating agent due to its high reactivity. The hydroxymethyl precursor is refluxed with excess SOCl₂ in an inert solvent like dichloromethane or toluene. After reaction completion, excess SOCl₂ is removed under reduced pressure, and the product is isolated via crystallization. However, this method generates corrosive HCl and SO₂ gases, necessitating robust containment systems.

Triphosgene (BTC) Method

Triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative. As demonstrated in CN103232389A, triphosgene reacts with hydroxymethyl groups in toluene at 0–10°C, followed by methanol quenching to neutralize residual reagents. This approach minimizes acidic byproducts and achieves yields exceeding 97% with high purity (≥99.8%). The reaction mechanism involves the in situ generation of phosgene, which selectively chlorinates the hydroxymethyl group without affecting other substituents.

Industrial-Scale Optimization Strategies

Solvent Selection and Temperature Control

Toluene is preferred for its low polarity, which enhances triphosgene’s reactivity while stabilizing intermediates. Reaction temperatures are maintained below 10°C to suppress side reactions, such as over-chlorination or pyridine ring degradation. Post-reaction, methanol is added to decompose excess triphosgene, forming methyl chloroformate and CO₂, which are easily removed under vacuum.

Purification and Crystallization

Crude product isolation involves centrifugation to remove insoluble byproducts, followed by recrystallization from methanol/water mixtures. This step elevates purity to >99.8%, as validated by high-performance liquid chromatography (HPLC). The hydrochloride salt forms spontaneously during aqueous workup, eliminating the need for additional protonation steps.

Comparative Analysis of Chlorinating Agents

Parameter Thionyl Chloride Triphosgene
Reaction Temperature 40–60°C0–10°C
Byproducts HCl, SO₂CO₂, methyl chloroformate
Yield 85–90%97–98%
Purity 95–97%99.8–99.9%
Industrial Scalability Moderate (hazardous gases)High (minimal emissions)

Triphosgene emerges as the superior reagent due to its higher selectivity, reduced environmental impact, and compatibility with low-temperature processes.

Case Study: Patent CN103232389A Workflow

The patent outlines a scalable synthesis of a structurally analogous compound, 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride:

  • Starting Material : 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine (20–30% in toluene).

  • Chlorination : Triphosgene (40–50% in toluene) added dropwise at 0–10°C (mol ratio 1:0.35–0.37).

  • Quenching : Methanol (mol ratio 1:0.10–0.25) neutralizes residual BTC.

  • Isolation : Centrifugation and drying yield 97.7% product with 99.8% purity.

Adapting this protocol to this compound would require substituting the methoxyl group with trifluoroethoxy during earlier synthesis stages, likely via nucleophilic displacement of a hydroxyl group with trifluoroethanol .

Scientific Research Applications

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroethoxy group can enhance binding affinity and specificity, while the chloromethyl group can act as a reactive site for covalent modification of target molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
  • CAS No.: 127337-60-4
  • Molecular Formula: C₉H₁₀Cl₂F₃NO
  • Molecular Weight : 276.08 g/mol
  • Purity : ≥98.0% (HPLC, titration analysis)
  • Physical Properties : White-yellow crystalline powder with a melting point of 208–214°C .

Role in Pharmaceuticals :
This compound is a critical intermediate in synthesizing Lansoprazole , a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD). It is also identified as Lansoprazole Chloromethyl Impurity , a reference material for quality control .

Synthesis :
Produced via reactions with vanillin (3-methoxy-4-hydroxybenzaldehyde) in a Williamson ether synthesis, yielding intermediates for anticancer agents or PPIs . For example, it reacts with vanillin in the presence of K₂CO₃ and DMF to form 3-methoxy-4-[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy]benzaldehyde (97% yield) .

Comparison with Structurally Similar Compounds

2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride (C 686)

  • Key Differences :
    • Substituent at 4-position : 3-Methoxypropoxy instead of trifluoroethoxy.
    • Impact : The trifluoroethoxy group in the target compound is strongly electron-withdrawing, enhancing stability and altering reactivity in nucleophilic substitutions .
    • Applications : Used in synthesizing analogs with modified pharmacokinetics due to differences in lipophilicity .
Property Target Compound C 686
Substituent at 4-position 2,2,2-Trifluoroethoxy 3-Methoxypropoxy
Molecular Formula C₉H₁₀Cl₂F₃NO C₁₁H₁₇ClNO₂ (assuming structure)
Electron Effect Electron-withdrawing Electron-donating
Reactivity Higher electrophilicity at chloromethyl Moderate reactivity

Dexlansoprazole and Lansoprazole Derivatives

  • Dexlansoprazole : The (R)-enantiomer of Lansoprazole, derived from the same intermediate. Structural differences include stereochemistry and sulfinyl group placement, which enhance acid stability and prolong therapeutic action .
  • Lansoprazole Sulfide/Sulfone Derivatives :
    • Sulfide Intermediate : 2-[(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methylthio]-1H-benzimidazole (precursor to Lansoprazole).
    • Sulfone Analog : 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfonyl)benzimidazole .
    • Key Contrast : Oxidation state (sulfide vs. sulfone) affects PPI activity and metabolic stability .

Omeprazole and Related PPIs

  • Omeprazole Intermediate : Uses 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole.
  • Chloromethyl group reactivity is critical for forming sulfide intermediates, a shared step in PPI synthesis .

Physicochemical and Functional Comparisons

Substituent Effects on Reactivity

  • Trifluoroethoxy vs. Alkoxy Groups: The -OCH₂CF₃ group enhances resistance to enzymatic degradation compared to -OCH₃ or -OCH₂CH₃, due to fluorine’s electronegativity and steric effects . Example: In benzimidazole derivatives (e.g., 3ac and 12a), trifluoroethoxy improves binding to H⁺/K⁺-ATPase compared to non-fluorinated analogs .

Impurity Profiles

  • Lansoprazole Chloromethyl Impurity : Monitored in pharmacopeial tests (e.g., loss on drying ≤5.0%) .
  • Analogous Impurities : Omeprazole’s synthesis generates impurities like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, differing in substituent positions .

Biological Activity

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS Number: 127337-60-4) is a pyridine derivative with significant biological activity attributed to its unique chemical structure. The trifluoroethoxy group enhances its lipophilicity and biological interactions, making it a compound of interest in medicinal chemistry.

  • Molecular Formula : C₉H₉ClF₃NO·HCl
  • Molecular Weight : 276.08 g/mol
  • Purity : >95% (HPLC)
  • Melting Point : 208-214 °C

Biological Activity

The biological activity of this compound can be categorized into various pharmacological effects based on its structural features:

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the trifluoromethyl group is known to enhance the efficacy against various pathogens. Studies show that fluorinated pyridines can inhibit bacterial growth by disrupting cell membrane integrity.

2. Anticancer Properties

Preliminary studies suggest potential anticancer activity. The trifluoroethoxy group may contribute to the modulation of cellular pathways involved in cancer proliferation. For instance, similar compounds have shown inhibition of tumor growth in vitro and in vivo models.

3. Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been noted in various studies. It may interact with key enzymes involved in metabolic pathways, thereby influencing drug metabolism and efficacy. For example, pyridine derivatives are often evaluated for their ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Studies

Several case studies have explored the biological implications of pyridine derivatives:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
    • Findings : The compound demonstrated significant inhibition zones compared to control groups, indicating potent antimicrobial properties.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Results : Concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
  • Enzyme Interaction Study :
    • Objective : To determine the inhibitory effects on cytochrome P450 enzymes.
    • Outcome : The compound showed a competitive inhibition pattern with IC50 values indicating effective modulation of enzyme activity.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeTarget Organism/Cell LineKey FindingsReference
Antimicrobial ActivityE. coli, S. aureusSignificant inhibition zones observed
Anticancer ActivityBreast cancer cell linesDose-dependent cytotoxicity noted
Enzyme InhibitionCytochrome P450Competitive inhibition with notable IC50 values

Q & A

Q. What synthetic routes are commonly used for preparing this compound?

The compound is synthesized via nucleophilic substitution of 2,3-dimethyl-4-nitropyridine-1-oxide with trifluoroethanol under mixed alkali conditions (K₂CO₃/KOH), followed by acetic anhydride-mediated rearrangement and transesterification. This method achieves a 71% yield and avoids complex purification steps .

Q. Which analytical techniques are essential for structural validation?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and chloromethyl group presence.
  • HPLC (>97% purity verification) and mass spectrometry (ESI-MS) for molecular ion confirmation.
  • Cross-referencing with PubChem’s canonical SMILES and DSSTox identifiers .

Q. What safety precautions are critical during handling?

Follow GHS codes H315-H319 (skin/eye irritation) and P305+P351+P338 (eye exposure protocols). Use nitrile gloves, fume hood containment, and inert atmospheres during reactions involving the chloromethyl group .

Q. How is the compound stored to prevent degradation?

Store under argon at -20°C in amber vials with 3Å molecular sieves. For aqueous work, maintain pH 4-6 to minimize hydrolysis. Monitor stability via TLC (Rf shift >0.15 indicates degradation) .

Q. What biological targets are associated with structurally similar compounds?

Analogous chloromethylpyridines show kinase inhibition (e.g., EGFR, MAPK) via covalent binding (IC₅₀: 0.5–2 μM). Prioritize fluorescence polarization assays for target screening .

Advanced Research Questions

Q. How can the nucleophilic substitution step be optimized to reduce by-products?

Optimize by:

  • Controlling temperature (40–60°C) to suppress side reactions.
  • Using a 1:1.2 substrate:nucleophile ratio with mixed alkali (K₂CO₃/KOH) to enhance solubility.
  • Quenching with ice-water and extracting with dichloromethane to isolate the product .

Q. What methodologies resolve spectroscopic discrepancies between synthetic batches?

Perform 2D NMR (COSY, HSQC) to clarify signal overlap and X-ray crystallography for absolute configuration confirmation. Compare data with literature values for positional isomerism artifacts .

Q. How can computational tools predict supramolecular interactions?

Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces for nucleophilic attack sites. Molecular dynamics simulations (AMBER force field) model stacking interactions with aromatic amino acids in protein binding pockets .

Q. What strategies mitigate pharmacological assay variability from residual acetic anhydride?

Implement azeotropic drying (toluene co-evaporation) post-synthesis and quantify residuals via FT-IR (peak 1815 cm⁻¹). Include blank subtraction controls in bioassays to isolate compound-specific effects .

Q. How is reactivity in biological matrices studied?

Employ LC-MS/MS with isotopic labeling (e.g., ¹³C-chloromethyl tags) to track metabolic pathways. Use in vitro hepatocyte models with CYP450 inhibitors to identify oxidation sites and competing hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
Reactant of Route 2
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

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